REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([NH2:9])=O.[BH4-].[Na+].II>C1COCC1>[NH2:9][CH2:7][C:6]1[CH:10]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=1[OH:11] |f:1.2|
|
Name
|
|
Quantity
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2.16 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(C(=O)N)C1)O
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Name
|
|
Quantity
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1.52 g
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Type
|
reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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capped round-bottom flask
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Type
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TEMPERATURE
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Details
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The reaction mixture is refluxed for 3 hours
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Duration
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3 h
|
Type
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CUSTOM
|
Details
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The excess hydride is destroyed by careful addition of 1N HCl
|
Type
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CUSTOM
|
Details
|
After removing most organic solvent by vacuum
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Type
|
ADDITION
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Details
|
the acidic aqueous solution is diluted in 1N HCl (150 ml)
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Type
|
WASH
|
Details
|
washed three times with ether (30 ml each time)
|
Type
|
ADDITION
|
Details
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The pH of the aqueous solution is adjusted to pH=6-7 by careful addition of sodium bicarbonate solid
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Type
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FILTRATION
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Details
|
The product is collected by filtration
|
Type
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WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The product is further dried in vacuum oven overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1=C(C=CC(=C1)Br)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |